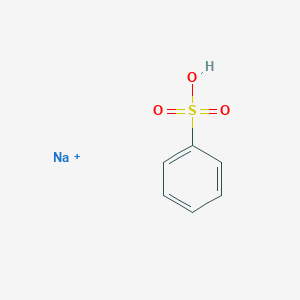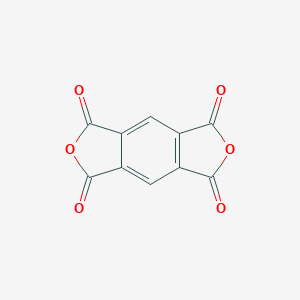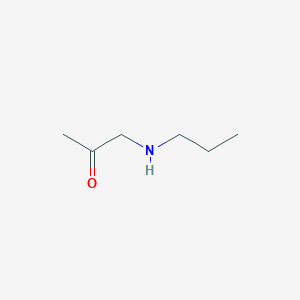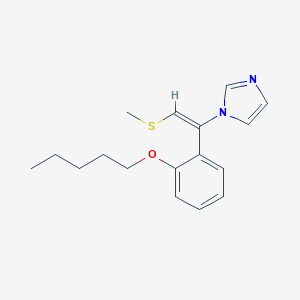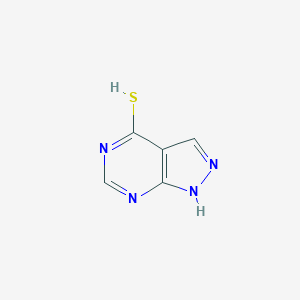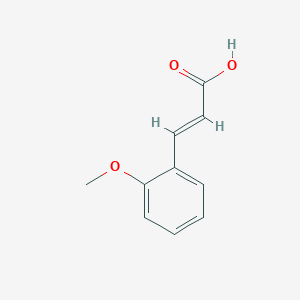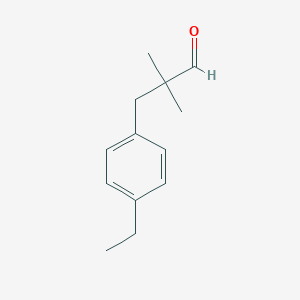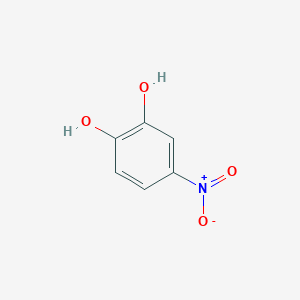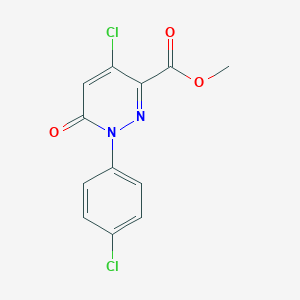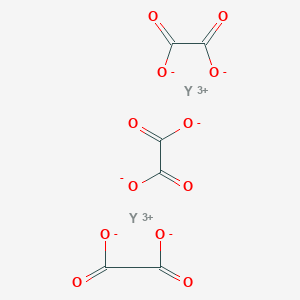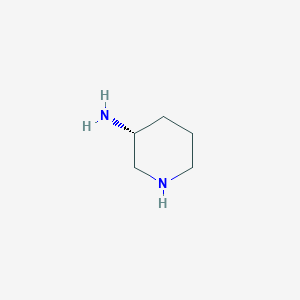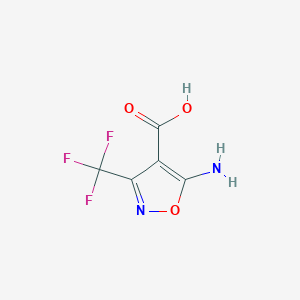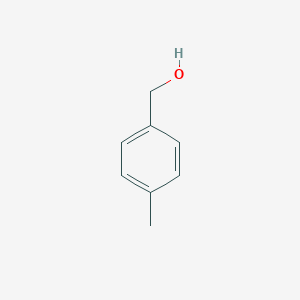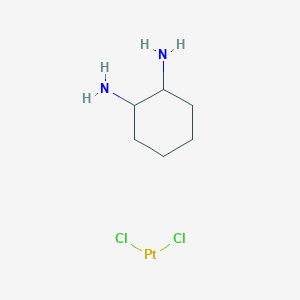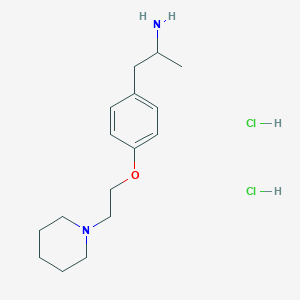
alpha-Methyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate (2:4:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Methyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate (2:4:1) is a chemical compound that belongs to the class of phenethylamine and amphetamine. It is commonly known as 4-MEC and is a synthetic stimulant drug. It is a psychoactive substance that is used for scientific research purposes.
作用機序
The mechanism of action of 4-MEC is similar to other amphetamine-like compounds. It acts as a releasing agent for dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in increased stimulation and euphoria.
生化学的および生理学的効果
The biochemical and physiological effects of 4-MEC include increased heart rate, blood pressure, and body temperature. It also leads to increased alertness, euphoria, and stimulation. The compound has been shown to have a high potential for abuse and dependence.
実験室実験の利点と制限
The advantages of using 4-MEC in lab experiments include its ability to produce consistent and reliable results. It is also readily available and relatively inexpensive. However, the limitations of using 4-MEC in lab experiments include its potential for abuse and dependence. It is also a controlled substance in many countries, which makes it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on 4-MEC. One area of research is to study the long-term effects of the compound on the brain and body. Another area of research is to study the potential therapeutic uses of 4-MEC. Finally, there is a need for more research on the potential risks and harms associated with the use of the compound.
Conclusion:
In conclusion, alpha-Methyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate (2:4:1) is a synthetic stimulant drug that is used for scientific research purposes. It is used to study the effects of amphetamines on the central nervous system. The compound has a high potential for abuse and dependence and is a controlled substance in many countries. There are several future directions for research on 4-MEC, including studying its long-term effects and potential therapeutic uses.
合成法
The synthesis of 4-MEC involves the reaction between 4-methylpropiophenone and 2-(1-piperidinyl)ethanol in the presence of hydrochloric acid and aluminum chloride. The product obtained is then treated with hydrochloric acid to form the dihydrochloride salt. The final product is obtained as a hydrate with a ratio of 2:4:1.
科学的研究の応用
4-MEC is used for scientific research purposes to study its psychoactive effects. It is used as a reference standard for analytical purposes and is also used in forensic toxicology. The compound is used to study the effects of amphetamines on the central nervous system.
特性
CAS番号 |
126002-30-0 |
|---|---|
製品名 |
alpha-Methyl-4-(2-(1-piperidinyl)ethoxy)benzeneethanamine dihydrochloride hydrate (2:4:1) |
分子式 |
C16H28Cl2N2O |
分子量 |
335.3 g/mol |
IUPAC名 |
1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C16H26N2O.2ClH/c1-14(17)13-15-5-7-16(8-6-15)19-12-11-18-9-3-2-4-10-18;;/h5-8,14H,2-4,9-13,17H2,1H3;2*1H |
InChIキー |
IAWOLHSEYBKJCO-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OCCN2CCCCC2)N.Cl.Cl |
正規SMILES |
CC(CC1=CC=C(C=C1)OCCN2CCCCC2)N.Cl.Cl |
同義語 |
Benzeneethanamine, alpha-methyl-4-(2-(1-piperidinyl)ethoxy)-, dihydroc hloride, hydrate (2:4:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



